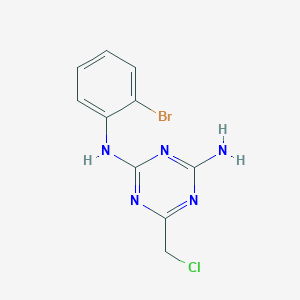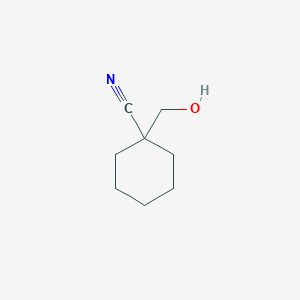![molecular formula C16H26N2O4 B3008336 4-O-tert-butyl 8-O-methyl (1R,2S,6S,8R)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,8-dicarboxylate CAS No. 1357354-28-9](/img/structure/B3008336.png)
4-O-tert-butyl 8-O-methyl (1R,2S,6S,8R)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,8-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-O-tert-butyl 8-O-methyl (1R,2S,6S,8R)-4,10-diazatricyclo[63002,6]undecane-4,8-dicarboxylate is a complex organic compound characterized by its unique tricyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-tert-butyl 8-O-methyl (1R,2S,6S,8R)-4,10-diazatricyclo[63002,6]undecane-4,8-dicarboxylate involves multiple steps, typically starting with the preparation of the core tricyclic structureThe reaction conditions often include the use of strong bases and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the final product efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
4-O-tert-butyl 8-O-methyl (1R,2S,6S,8R)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,8-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as halides and amines. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
4-O-tert-butyl 8-O-methyl (1R,2S,6S,8R)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,8-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of 4-O-tert-butyl 8-O-methyl (1R,2S,6S,8R)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,8-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tricyclo[4.4.0.02,7]decane: A structurally related compound with similar tricyclic features.
tert-Butyl substituted hetero-donor TADF compounds: Compounds with tert-butyl groups that exhibit thermally activated delayed fluorescence (TADF) properties.
Uniqueness
4-O-tert-butyl 8-O-methyl (1R,2S,6S,8R)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,8-dicarboxylate is unique due to its specific combination of functional groups and tricyclic structure, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
IUPAC Name |
4-O-tert-butyl 8-O-methyl (1R,2S,6S,8R)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,8-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4/c1-15(2,3)22-14(20)18-7-10-5-16(13(19)21-4)9-17-6-12(16)11(10)8-18/h10-12,17H,5-9H2,1-4H3/t10-,11+,12-,16+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPLUTFWEJFEIK-JBBSTSQOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC3(CNCC3C2C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2C[C@@]3(CNC[C@@H]3[C@H]2C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(3-Methylphenoxy)methyl]-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B3008253.png)
![1-[(2,6-dichlorophenyl)methyl]-6-oxo-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide](/img/structure/B3008255.png)
![N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B3008257.png)
![5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B3008260.png)
![2-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B3008261.png)
![5-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B3008262.png)
![5-((3,4-Difluorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3008263.png)
![3-(4-Chlorophenyl)-3-[(phenylsulfonyl)amino]propanoic acid](/img/structure/B3008265.png)
![N-(6-bromonaphthalen-2-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3008266.png)

![2-(4-{[(2-Chloroethoxy)carbonyl]amino}phenyl)acetic acid](/img/structure/B3008268.png)


![3-[5-(2-Methyl-3-phenylprop-2-enylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B3008276.png)
